molecular formula C13H23NO5 B13915112 tert-Butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13915112
M. Wt: 273.33 g/mol
InChI Key: CQPYQNUSEUKBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl group attached to a piperidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

    Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Introduction of the hydroxy group: The intermediate is then reacted with a suitable oxidizing agent to introduce the hydroxy group at the 4-position of the piperidine ring.

    Addition of the methoxy-oxoethyl group: Finally, the hydroxy-substituted piperidine intermediate is reacted with a methoxy-oxoethyl reagent under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxy-oxoethyl group can be reduced to form a methoxyethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of tert-butyl 4-oxo-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

    Reduction: Formation of tert-butyl 4-hydroxy-4-(2-methoxyethyl)piperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is used as a reagent in various organic synthesis reactions to introduce piperidine moieties into target molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug that is metabolized to an active form in the body. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

    tert-Butyl 4-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness

tert-Butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methoxy-oxoethyl group on the piperidine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-5-13(17,6-8-14)9-10(15)18-4/h17H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPYQNUSEUKBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.